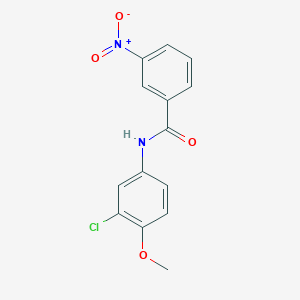
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a selective inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MK5), which plays a crucial role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
MK5 is a serine/threonine protein kinase that is activated by various stimuli, including stress and cytokines. Once activated, MK5 phosphorylates several downstream targets, including transcription factors and cytoskeletal proteins, to regulate various cellular processes. N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide selectively inhibits MK5 by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Inhibition of MK5 using N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide has several biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 reduces cancer cell proliferation and induces apoptosis by inhibiting the phosphorylation of downstream targets such as Hsp27 and ATF2. Additionally, N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 has been shown to sensitize cancer cells to chemotherapy by inhibiting the activation of NF-κB, a transcription factor that promotes cell survival and chemoresistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide in lab experiments is its selectivity for MK5. This compound has been shown to have little to no effect on other kinases, making it a valuable tool for studying the specific role of MK5 in various cellular processes. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of MK5. Additionally, further studies are needed to determine the potential applications of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 in combination therapy with other chemotherapeutic agents. Finally, the role of MK5 in other cellular processes, such as inflammation and wound healing, warrants further investigation.
In conclusion, N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide is a promising small molecule inhibitor with potential applications in cancer research. Its selectivity for MK5 and ability to sensitize cancer cells to chemotherapy make it a valuable tool for studying the specific role of MK5 in cancer progression. Further studies are needed to determine its potential applications in combination therapy and other cellular processes.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide involves the reaction of 3-chloro-4-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research. Several studies have shown that MK5 is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of MK5 using N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 has been shown to reduce cancer cell proliferation and induce apoptosis in vitro and in vivo. Additionally, N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide 5074 has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-6-5-10(8-12(13)15)16-14(18)9-3-2-4-11(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBMGIKZJQYBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

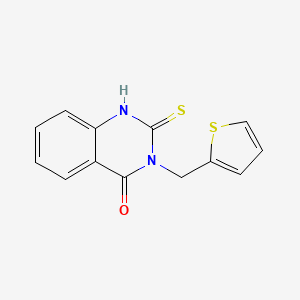
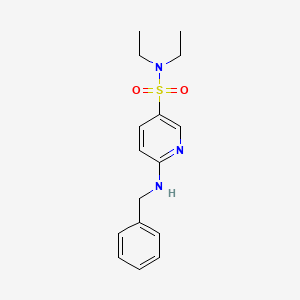
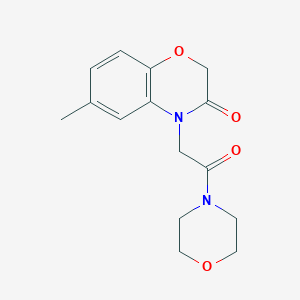
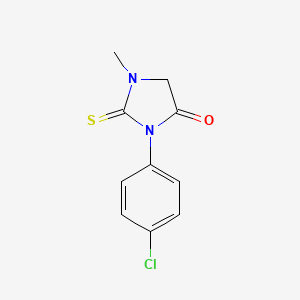
![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)
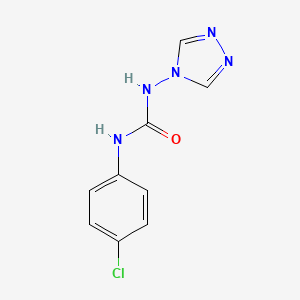
![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![N-(4-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5768563.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)